2-Formyl-6-(3-methylsulfonylaminophenyl)phenol
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Overview
Description
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol is an organic compound with the molecular formula C14H13NO4S. This compound is characterized by the presence of a formyl group, a phenol group, and a methylsulfonylamino group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 3-methylsulfonylaminobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Carboxy-6-(3-methylsulfonylaminophenyl)phenol.
Reduction: 2-Hydroxymethyl-6-(3-methylsulfonylaminophenyl)phenol.
Substitution: 2-Formyl-6-(3-methylsulfonylaminophenyl)-4-nitrophenol (nitration product).
Scientific Research Applications
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol
- 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol
Uniqueness
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a formyl and a phenol group in the same molecule allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)17/h2-9,15,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMYEKDLMSAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685365 |
Source
|
Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-24-7 |
Source
|
Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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